molecular formula C11H12N2O2 B050382 Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) CAS No. 122503-73-5

Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)

Cat. No. B050382
M. Wt: 204.22 g/mol
InChI Key: UHRUGPSZYJGWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI), also known as SCO-201, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications in various diseases.

Scientific Research Applications

Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) has shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism Of Action

The mechanism of action of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases, phosphodiesterases, and histone deacetylases. It also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.

Biochemical And Physiological Effects

Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) has been shown to have various biochemical and physiological effects. It has antioxidant properties by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

Advantages And Limitations For Lab Experiments

One of the advantages of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is its low toxicity, which makes it a promising candidate for therapeutic applications. It is also stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is its low solubility, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI). One of the areas of interest is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, clinical trials are needed to evaluate its safety and efficacy in humans for various diseases.
In conclusion, Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) is a promising small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop novel formulations for its use in clinical settings.

Synthesis Methods

The synthesis of Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI) involves the reaction of 3-aminopyridine-2-carboxylic acid with ethyl isocyanate, followed by cyclization with cyclopentanone and oxidation with potassium permanganate. The final product is obtained through recrystallization from ethanol. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

CAS RN

122503-73-5

Product Name

Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

spiro[1H-pyrido[2,3-d][1,3]oxazine-4,1'-cyclopentane]-2-one

InChI

InChI=1S/C11H12N2O2/c14-10-13-9-8(4-3-7-12-9)11(15-10)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,12,13,14)

InChI Key

UHRUGPSZYJGWOK-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C3=C(NC(=O)O2)N=CC=C3

Canonical SMILES

C1CCC2(C1)C3=C(NC(=O)O2)N=CC=C3

synonyms

Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)

Origin of Product

United States

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